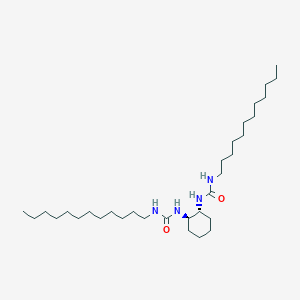
3,3'-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) is a complex organic compound featuring a cyclohexane ring substituted with two dodecylurea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) typically involves the reaction of cyclohexane derivatives with dodecylurea under specific conditions. One common method includes the use of cyclohexane-1,2-diamine as a starting material, which is then reacted with dodecyl isocyanate in the presence of a catalyst to form the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted urea and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): A derivative with a cyclohexane ring connected to two symmetrical phenols and bromine groups.
Cyclohexane-1,2-diamine derivatives: Compounds with similar structural features but different substituents.
Uniqueness
3,3’-(Cyclohexane-1beta,2alpha-diyl)bis(1-dodecylurea) is unique due to its specific substitution pattern and the presence of long dodecyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields.
Properties
CAS No. |
182912-85-2 |
|---|---|
Molecular Formula |
C32H64N4O2 |
Molecular Weight |
536.9 g/mol |
IUPAC Name |
1-dodecyl-3-[(1R,2R)-2-(dodecylcarbamoylamino)cyclohexyl]urea |
InChI |
InChI=1S/C32H64N4O2/c1-3-5-7-9-11-13-15-17-19-23-27-33-31(37)35-29-25-21-22-26-30(29)36-32(38)34-28-24-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3,(H2,33,35,37)(H2,34,36,38)/t29-,30-/m1/s1 |
InChI Key |
IZXOPBRBPFOKBI-LOYHVIPDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)N[C@@H]1CCCC[C@H]1NC(=O)NCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)NC1CCCCC1NC(=O)NCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















